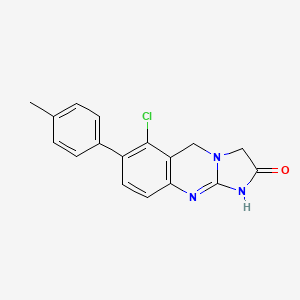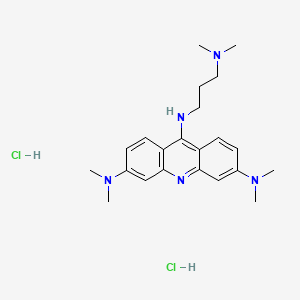
3,6-DMAD (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DMAD (dihydrochloride) is an acridine derivative known for its potent inhibitory effects on the IRE1α-XBP1s pathway.
Vorbereitungsmethoden
The synthesis of 3,6-DMAD (dihydrochloride) involves several steps, typically starting with the preparation of the acridine core. The synthetic route includes:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of the dimethylamino groups at specific positions on the acridine ring.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
Analyse Chemischer Reaktionen
3,6-DMAD (dihydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-DMAD (dihydrochloride) has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of the IRE1α-XBP1s pathway, which is crucial in the development and progression of multiple myeloma and other cancers
Cellular Stress Response: The compound is employed to investigate cellular stress responses, particularly the unfolded protein response (UPR) and its role in various diseases
Biological Studies: Researchers use 3,6-DMAD (dihydrochloride) to explore its effects on cytokine secretion, such as interleukin-6 (IL-6), and its potential therapeutic applications
Wirkmechanismus
3,6-DMAD (dihydrochloride) exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is involved in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The compound inhibits IRE1α oligomerization and endoribonuclease (RNase) activity, thereby preventing the splicing of XBP1 mRNA. This inhibition leads to reduced IL-6 secretion and suppression of multiple myeloma cell growth .
Vergleich Mit ähnlichen Verbindungen
3,6-DMAD (dihydrochloride) is unique due to its specific inhibition of the IRE1α-XBP1s pathway. Similar compounds include:
MK-0941: Another inhibitor of the IRE1α-XBP1s pathway, but with different chemical properties and potency.
AMG-3969: A compound that also targets the IRE1α-XBP1s pathway but has a distinct mechanism of action.
RO-28-1675: An inhibitor with similar applications in cancer research but differing in its chemical structure and effects
These comparisons highlight the uniqueness of 3,6-DMAD (dihydrochloride) in terms of its chemical structure and specific inhibitory effects on the IRE1α-XBP1s pathway.
Eigenschaften
Molekularformel |
C22H33Cl2N5 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5.2ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);2*1H |
InChI-Schlüssel |
QFTZLLNIVBXXJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


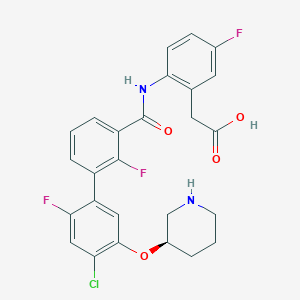
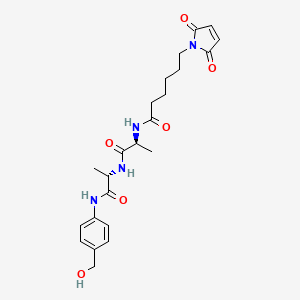
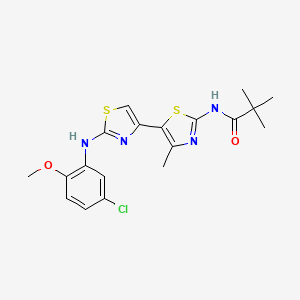
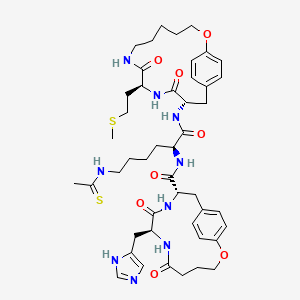

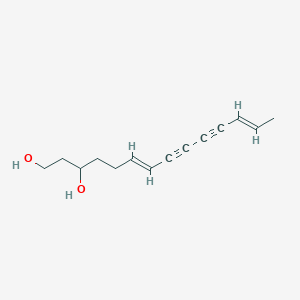
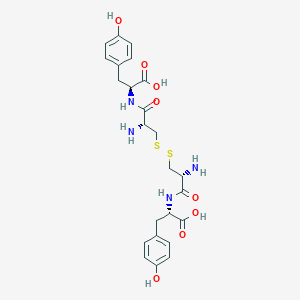
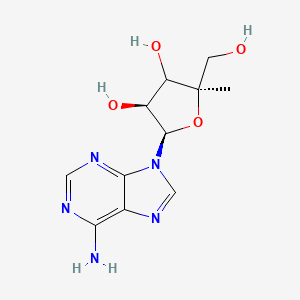
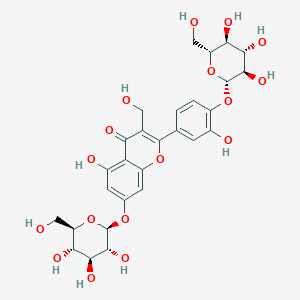
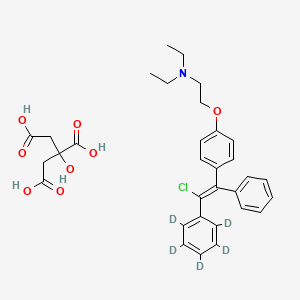
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
